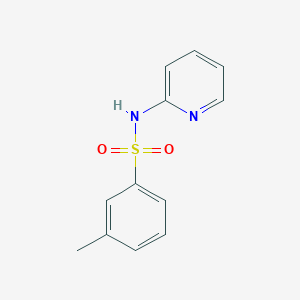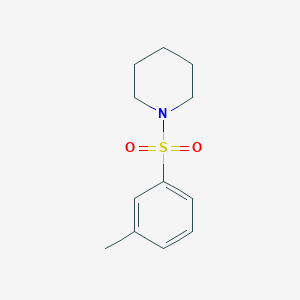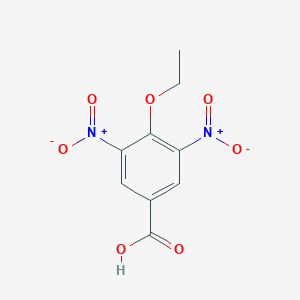
4-Ethoxy-3,5-dinitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3,5-dinitrobenzoic acid (EDNBA) is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetonitrile. EDNBA has been used in a variety of research applications, including as a reagent in organic synthesis, as a probe for studying protein-ligand interactions, and as a tool for investigating the mechanism of action of certain enzymes.
作用機序
The mechanism of action of 4-Ethoxy-3,5-dinitrobenzoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the advantages of using 4-Ethoxy-3,5-dinitrobenzoic acid in lab experiments is its high purity. The compound is easy to synthesize and can be purified through recrystallization. Another advantage is its solubility in organic solvents, which makes it easy to work with in lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell lines and to have adverse effects on animal models. Another limitation is its limited availability. The compound is not commercially available and must be synthesized in the lab.
将来の方向性
There are several future directions for research on 4-Ethoxy-3,5-dinitrobenzoic acid. One direction is to investigate its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and neuroprotective properties, which could make it a potential candidate for the treatment of certain diseases.
Another direction is to investigate its mechanism of action. The compound has been shown to inhibit the activity of certain enzymes, but the exact mechanism of action is not well understood. Further research could help to elucidate the mechanism of action and provide insights into the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been used as a reagent in organic synthesis, as a probe for studying protein-ligand interactions, and as a tool for investigating the mechanism of action of certain enzymes. The compound has a variety of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. While there are limitations to using this compound in lab experiments, it remains a valuable tool for researchers in a variety of fields.
合成法
4-Ethoxy-3,5-dinitrobenzoic acid can be synthesized through the reaction of 4-ethoxy-3-nitrobenzoic acid with nitric acid and sulfuric acid. The reaction proceeds through a nitration reaction, which results in the formation of the dinitrobenzoic acid. The product can be purified through recrystallization from a suitable solvent.
科学的研究の応用
4-Ethoxy-3,5-dinitrobenzoic acid has been used in a variety of scientific research applications. One of the most common applications is as a reagent in organic synthesis. This compound can be used as a starting material for the synthesis of other compounds, such as 4-ethoxy-3-nitrobenzoic acid. It can also be used as a reagent for the synthesis of other dinitrobenzoic acids.
This compound has also been used as a probe for studying protein-ligand interactions. It can be used to label proteins and then used in various assays to study the binding affinity of the protein to its ligand. The compound has been used to study a variety of proteins, including enzymes, receptors, and transporters.
特性
分子式 |
C9H8N2O7 |
|---|---|
分子量 |
256.17 g/mol |
IUPAC名 |
4-ethoxy-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C9H8N2O7/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
OMHGUPCRBWWHHN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
正規SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)

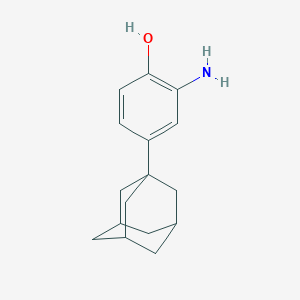
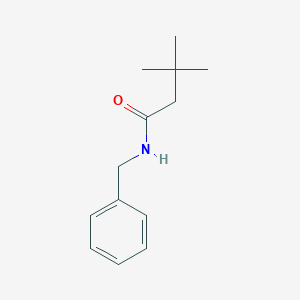




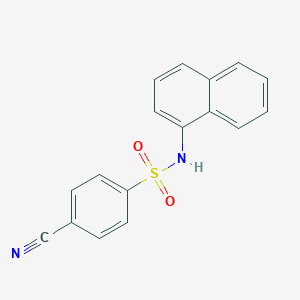
![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
